molecular formula C8H11IN4 B5137500 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide

2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide

Cat. No. B5137500
M. Wt: 290.10 g/mol
InChI Key: KGPSWFSJYIQSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide is a chemical compound that has gained significant interest in the field of scientific research. It is a heterocyclic organic compound that has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of DNA topoisomerase II. It has also been found to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide in lab experiments include its high yield and purity, its potential as a fluorescent probe for the detection of DNA, and its potential as an antitumor agent. The limitations of using this compound include its unknown mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the study of 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases, and its potential as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide is a multi-step process that involves the reaction of 2-aminobenzimidazole with formaldehyde and methylamine to form 2-imino-3-methyl-2,3-dihydro-1H-benzimidazole. This compound is then reacted with hydroiodic acid to form 2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide. The yield of this synthesis method is high, and the purity of the resulting compound is also high.

Scientific Research Applications

2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-amine hydroiodide has been found to have potential applications in various fields of scientific research. In biochemistry, it has been used as a fluorescent probe for the detection of DNA. In pharmacology, it has been found to have potential as an antitumor agent. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

properties

IUPAC Name

2-imino-3-methylbenzimidazol-1-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.HI/c1-11-6-4-2-3-5-7(6)12(10)8(11)9;/h2-5,9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPSWFSJYIQSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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